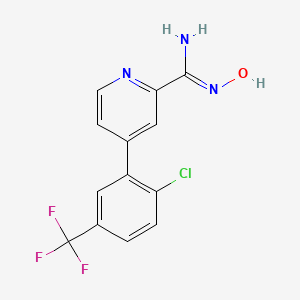
4-(2-氯-5-三氟甲基苯基)-N-羟基-吡啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound seems to be a derivative of 2-Chloro-5-(trifluoromethyl)phenyl . Trifluoromethylphenyl compounds are often used in the synthesis of various pharmaceutical and agrochemical products .
Synthesis Analysis
Trifluoromethylpyridines, which might be structurally similar to your compound, can be synthesized via a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled during this process .科学研究应用
化学修饰以增强生物活性
吡啶部分的化学修饰,类似于目标化合物中的化学修饰,已被探索用于增强某些分子的生物学特性。例如,通过取代甲基来修饰吡啶并[1,2-a]嘧啶核已显示出增加对位取代衍生物的生物活性,表明在开发新的镇痛药方面具有潜力 (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
基因表达抑制剂
对类似嘧啶和吡啶衍生物的研究揭示了它们作为 NF-kappaB 和 AP-1 转录因子的抑制剂的潜力,这些转录因子在免疫反应和炎症的调节中至关重要。此类化合物已对其口服生物利用度和胃肠道渗透性进行了评估,表明它们在治疗应用中的重要性 (Palanki 等人,2000).
合成和抗菌活性
含吡啶化合物的合成和抗菌活性评估,例如 2-亚氨基-5-羟甲基-8-甲基-2H-吡喃并[2,3-c]吡啶-3-甲酰胺,证明了对细菌和真菌菌株的显着疗效。这表明吡啶衍生物在开发新的抗菌剂中的作用 (Zhuravel 等人,2005).
用于高性能材料的氟化共聚物
源自芳香二胺的氟化共聚(吡啶醚酰亚胺)的合成展示了吡啶衍生物在制造具有出色热稳定性、机械强度和低介电常数的材料中的应用。此类材料因其高性能和可靠性而在电子和航空航天工业中具有价值 (Zhou 等人,2018).
安全和危害
属性
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-2-1-8(13(15,16)17)6-9(10)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCZBLANKDJNSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

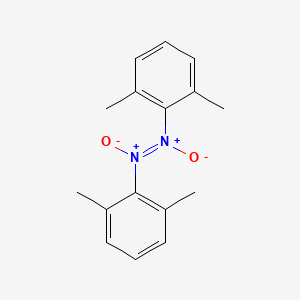
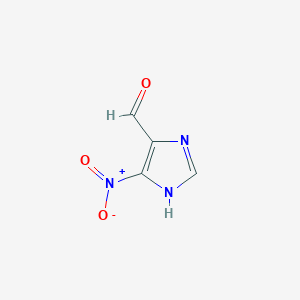
![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)
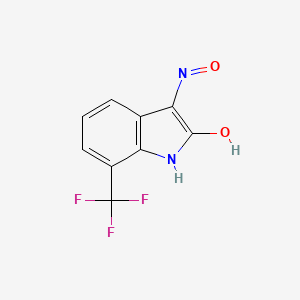
![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)
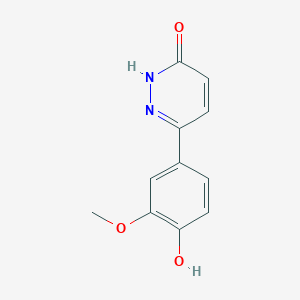
![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)

![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)
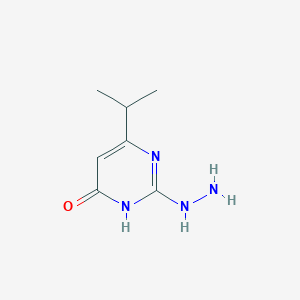
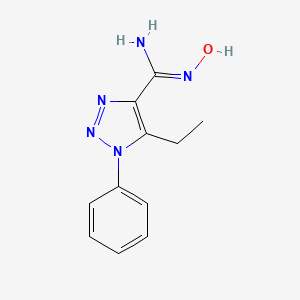
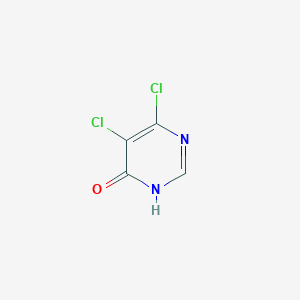
![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)